UK-396082
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Overview
Description
UK-396082 is an activated thrombin activatable fibrinolysis inhibitor (TAFI) inhibitor. Its chemical structure is C₁₂H₂₁N₃O₂, and its CAS number is 400044-47-5 . TAFI plays a role in regulating fibrinolysis, which is the process of breaking down blood clots. This compound specifically targets TAFI and affects plasmin activity, leading to changes in the extracellular matrix (ECM) levels .
Preparation Methods
Industrial Production Methods: Details regarding industrial-scale production methods for UK-396082 are scarce. It is primarily used for research purposes rather than large-scale manufacturing.
Chemical Reactions Analysis
UK-396082 does not undergo extensive chemical reactions due to its specialized role as a TAFI inhibitor. it interacts with plasmin and affects ECM levels. Common reagents and conditions for its synthesis and modification remain proprietary.
Scientific Research Applications
UK-396082 has been investigated in various scientific contexts:
Chronic Kidney Disease (CKD): Researchers have explored its impact on CKD, possibly related to fibrinolysis regulation.
Thrombosis and Pulmonary Fibrosis:
Other Research Areas:
Mechanism of Action
UK-396082’s mechanism involves inhibiting TAFI activation. By doing so, it affects fibrinolysis and ECM dynamics. Molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds:
AZD9684: Investigated by AstraZeneca.
SAR104772: and : Explored by Sanofi.
DS-1040: Developed by Daiichi Sankyo.
S62798: Studied by Servier.
UK-396082 stands out due to its selectivity for TAFI and potential therapeutic applications. further research is needed to fully understand its uniqueness.
Properties
CAS No. |
400044-47-5 |
---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(1-propylimidazol-4-yl)methyl]pentanoic acid |
InChI |
InChI=1S/C12H21N3O2/c1-2-6-15-8-11(14-9-15)7-10(12(16)17)4-3-5-13/h8-10H,2-7,13H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
OTDGPKRCQXSTPV-JTQLQIEISA-N |
Isomeric SMILES |
CCCN1C=C(N=C1)C[C@H](CCCN)C(=O)O |
SMILES |
CCCN1C=C(N=C1)CC(CCCN)C(=O)O |
Canonical SMILES |
CCCN1C=C(N=C1)CC(CCCN)C(=O)O |
Appearance |
Solid powder |
400044-47-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-amino-2-((1-n-propyl-1H-imidazol-4-yl)methyl)pentanoic acid 5-amino-PIMPA UK 396,082 UK 396082 UK-396,082 UK-396082 UK396,082 UK396082 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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